molecular formula C13H11FN2O B5726220 2-fluoro-N'-phenylbenzohydrazide

2-fluoro-N'-phenylbenzohydrazide

Cat. No. B5726220
M. Wt: 230.24 g/mol
InChI Key: DZJAWZALRXVTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The specific chemical reactions involving 2-fluoro-N’-phenylbenzohydrazide are not clear from the available information .

Scientific Research Applications

Photophysical Investigation

2-fluoro-N’-phenylbenzohydrazide: has been studied for its photophysical properties through solvatochromism approaches and computational studies. The compound’s dipole moments in different electronic states have been determined using various solvatochromic methods, contributing to our understanding of solute-solvent interactions and the design of materials with specific photonic properties .

Fluorescent Probe Development

This compound is instrumental in the design and synthesis of fluorescent probes. Due to its unique structure, it can be used to detect biomolecules or molecular activities within cells through fluorescence signals. The development of such probes is crucial for advancements in biomedical research, environmental monitoring, and food safety .

Non-Linear Optical Materials

The Schiff base derivatives of 2-fluoro-N’-phenylbenzohydrazide are potential candidates for second-order non-linear optical (NLO) materials. These materials are essential for applications in photonics and telecommunications, where they can be used to manipulate light in various ways .

Cytotoxicity Studies

Certain fluoro-based Schiff bases, which include derivatives of 2-fluoro-N’-phenylbenzohydrazide , have shown cytotoxic properties against human embryonic cell lines. This makes them valuable for cancer research, where they could be used to develop treatments that target tumor cells while minimizing collateral damage .

Chemical Stability Analysis

The chemical stability of 2-fluoro-N’-phenylbenzohydrazide derivatives can be determined using computational methods and cyclic voltammetry. This analysis is crucial for the development of stable compounds for various industrial and research applications .

Photovoltaic Property Assessment

The light-harvesting efficiency of 2-fluoro-N’-phenylbenzohydrazide derivatives can be evaluated to understand their potential as photovoltaic materials. This is particularly relevant for the development of new solar energy technologies .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds .

properties

IUPAC Name

2-fluoro-N'-phenylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJAWZALRXVTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N'-phenylbenzohydrazide

Synthesis routes and methods

Procedure details

To a stirred solution of 50.0 g of phenylhydrazine in 280 ml of dry pyridine, cooled to about 5° was added, dropwise, 80.0 g of o-fluorobenzoyl chloride. After coming to ambient temperature, the reaction mixture was stirred for about 2 hours, and then poured into water. The resultant precipitate was recrystallized from toluene to yield 82 g (77.5%) of 2-fluorobenzoic acid, 2-phenylhydrazide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N'-phenylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N'-phenylbenzohydrazide
Reactant of Route 3
Reactant of Route 3
2-fluoro-N'-phenylbenzohydrazide
Reactant of Route 4
Reactant of Route 4
2-fluoro-N'-phenylbenzohydrazide
Reactant of Route 5
2-fluoro-N'-phenylbenzohydrazide
Reactant of Route 6
Reactant of Route 6
2-fluoro-N'-phenylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.